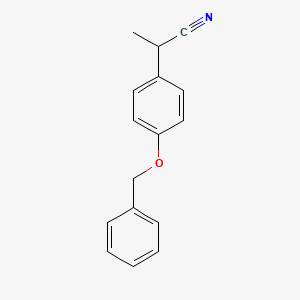

2-(4-(Benzyloxy)phenyl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-13(11-17)15-7-9-16(10-8-15)18-12-14-5-3-2-4-6-14/h2-10,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGDCSYLYCAHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 4 Benzyloxy Phenyl Propanenitrile

Transformations of the Benzyloxy Moiety

The benzyloxy group serves as a common protecting group for phenols. Its removal, or deprotection, is a key step in many synthetic sequences to reveal the free hydroxyl group.

The cleavage of the benzyl (B1604629) ether in 2-(4-(benzyloxy)phenyl)propanenitrile to yield 2-(4-hydroxyphenyl)propanenitrile (B8801638) can be accomplished through several methods.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether deprotection. organic-chemistry.org The reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). google.com This process, known as hydrogenolysis, cleaves the carbon-oxygen bond of the ether, yielding the desired phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org A significant advantage of this method is that the reaction conditions are often neutral and mild. However, it is incompatible with other functional groups that are also susceptible to reduction, such as alkenes or alkynes.

Acidic Cleavage: Strong acids can also be used to cleave benzyl ethers, although this method is limited to substrates that can tolerate harsh acidic conditions. organic-chemistry.org For example, a patent describes the use of a combination of boron trifluoride-etherate (BF₃·OEt₂) and sodium iodide (NaI) for the deprotection of a similar benzyloxy compound. google.com

Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is known to deprotect benzyl ethers, particularly those with electron-donating groups on the benzyl ring, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.org This method can also be applied to simple benzyl ethers. organic-chemistry.org

The following table outlines common deprotection strategies for benzyl ethers.

| Method | Reagents and Conditions | Byproducts | Advantages/Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate | Toluene | Mild, neutral conditions; incompatible with other reducible groups. organic-chemistry.orggoogle.com |

| Acidic Cleavage | Strong acids (e.g., HBr, HI); Lewis acids (e.g., BF₃·OEt₂/NaI) | Benzyl halide or related products | Effective but requires harsh conditions that may not be suitable for sensitive substrates. organic-chemistry.orggoogle.com |

| Oxidative Cleavage | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Benzaldehyde derivative | Useful when hydrogenolysis is not feasible; requires specific reagents. organic-chemistry.org |

The benzyloxy group is an electron-donating group, which activates the attached phenyl ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions relative to the ether oxygen. In this compound, the para position is already occupied by the propanenitrile substituent. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur at the two equivalent ortho positions (positions 3 and 5). Careful control of reaction conditions would be necessary to achieve mono-substitution and avoid potential side reactions on the benzyl portion of the molecule or with the nitrile group.

Reactivity of the Propanenitrile Alkyl Chain

The propanenitrile alkyl chain of this compound offers key sites for chemical modification, namely the alpha-carbon and the benzylic position of the benzyl protecting group. The reactivity at these positions allows for a range of synthetic transformations.

Alpha-Substitution Reactions

The carbon atom alpha to the nitrile group in this compound is acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles in alpha-substitution reactions, primarily through alkylation.

Alpha-Alkylation:

The introduction of alkyl groups at the alpha-position is a common strategy to elaborate the structure of arylacetonitrile derivatives. While specific studies on the alpha-alkylation of this compound are not extensively documented in publicly available literature, the general principles of arylacetonitrile alkylation are well-established and applicable. These reactions typically proceed via the formation of an enolate under basic conditions, which then undergoes nucleophilic attack on an alkyl halide or other electrophilic alkylating agent.

A general representation of this reaction is the base-promoted alkylation of phenylacetonitrile (B145931), which yields 2-phenylbutyronitrile. This transformation highlights the utility of phase-transfer catalysis in achieving efficient alkylation of active methylene (B1212753) compounds.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield (%) |

| Phenylacetonitrile | Ethyl Bromide | Benzyltriethylammonium chloride / 50% aq. NaOH | 2-Phenylbutyronitrile | 78-84 |

This table illustrates a representative alpha-alkylation of a related arylacetonitrile, demonstrating the general methodology.

More advanced methods for alpha-alkylation involve the use of transition metal catalysts. For instance, copper-catalyzed cross-coupling of aryl acetonitriles with benzyl alcohols provides an efficient route to α-alkylated nitriles. This method operates through a borrowing-hydrogen mechanism, where the alcohol is transiently oxidized to an aldehyde that then participates in the reaction.

| Aryl Acetonitrile | Alcohol | Catalyst System | Product | Yield (%) |

| Phenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA, t-BuOK | 2,3-Diphenylpropanenitrile | 95 |

| p-Methoxyphenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA, t-BuOK | 2-(4-Methoxyphenyl)-3-phenylpropanenitrile | 80 |

| p-Fluorophenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA, t-BuOK | 2-(4-Fluorophenyl)-3-phenylpropanenitrile | 57 |

This table showcases the scope of copper-catalyzed alpha-alkylation of various aryl acetonitriles, a reaction pathway applicable to this compound.

Modifications at the Benzylic Position

The term "benzylic position" in the context of this compound can refer to two distinct sites: the carbon of the propanenitrile chain attached to the phenyl ring, and the methylene group of the benzyloxy protecting group. Both positions exhibit enhanced reactivity due to their proximity to an aromatic ring.

Reactivity of the Propanenitrile Benzylic Carbon:

The C-H bond at the carbon atom of the propanenitrile chain directly attached to the benzyloxy-substituted phenyl ring is activated. This position is susceptible to radical halogenation and oxidation reactions.

Benzylic Bromination: Free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at this benzylic position. The stability of the resulting benzylic radical intermediate drives this selectivity. nih.govmasterorganicchemistry.comresearchgate.net This functionalization provides a handle for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic C-H bond. Depending on the reaction conditions and the substrate, this can lead to the formation of a ketone or, with cleavage of the alkyl chain, a carboxylic acid. organic-chemistry.org

Reactivity of the Benzyloxy Protecting Group:

The methylene C-H bonds of the benzyl ether protecting group are also benzylic and thus activated. While reactions at this site are possible, they are often less desirable as they can lead to cleavage of the protecting group. However, understanding this reactivity is crucial for planning synthetic routes.

Debenzylation: The benzyl ether can be cleaved under various conditions, most commonly through catalytic hydrogenolysis. This process is a reductive cleavage and is generally very efficient. Other methods for debenzylation that exploit the reactivity of the benzylic position are also known.

Selective Derivatization Strategies for Diverse Structural Modifications

The selective derivatization of this compound to achieve diverse structural modifications relies on the strategic application of the reactions discussed above. The choice of reagents and reaction conditions allows for the targeted modification of either the alpha-position of the nitrile or the benzylic position of the propanenitrile chain.

For instance, to achieve selective alpha-alkylation, the use of a strong, non-nucleophilic base at low temperatures would favor the formation of the nitrile-stabilized carbanion without promoting side reactions at the benzylic positions. Subsequent addition of an alkyl halide would then lead to the desired alpha-substituted product.

Conversely, to modify the benzylic position of the propanenitrile chain, radical conditions would be employed. The use of NBS and a radical initiator in a non-polar solvent would favor benzylic bromination over reactions involving the nitrile group or the aromatic rings. The resulting benzylic bromide is a versatile intermediate that can be converted into a variety of other functional groups through nucleophilic substitution reactions.

Furthermore, the benzyloxy protecting group can be removed at a desired stage of the synthesis to unmask the phenolic hydroxyl group, which can then be further functionalized. This adds another layer of versatility to the synthetic utility of this compound.

The strategic combination of these reactions allows for the systematic and selective modification of different parts of the this compound molecule, enabling the synthesis of a wide array of derivatives with diverse structural features.

Mechanistic Insights into Reactions Involving 2 4 Benzyloxy Phenyl Propanenitrile

Elucidation of Reaction Mechanisms for Key Transformations

The chemical reactivity of 2-(4-(Benzyloxy)phenyl)propanenitrile is primarily centered around its nitrile group and the benzylic C-H bond. Key transformations include hydrolysis, reduction of the nitrile group, and reactions involving the formation of a carbanion at the alpha-position.

Nitrile Hydrolysis: The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) is a fundamental transformation. This hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism: The process begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A nucleophilic attack by water follows, leading to the formation of an imidic acid tautomer after deprotonation. chemistrysteps.com This imidic acid then tautomerizes to the more stable amide intermediate. chemistrysteps.comlibretexts.org Subsequent hydrolysis of the amide, also under acidic conditions, yields the final carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Mechanism: Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This forms an intermediate with a negative charge on the nitrogen. Protonation by water yields the imidic acid tautomer, which then rearranges to the amide. chemistrysteps.comlibretexts.org The amide undergoes further base-catalyzed hydrolysis to produce a carboxylate salt, which upon acidic workup gives the carboxylic acid. libretexts.org

Nitrile Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile. This process occurs twice. The initial addition forms an imine anion intermediate. libretexts.org A second hydride transfer to the imine anion results in a dianion, which is then protonated during an aqueous workup to yield the primary amine, 2-(4-(benzyloxy)phenyl)propan-1-amine. libretexts.org

Alkylation: The presence of a hydrogen atom on the carbon alpha to the nitrile group allows for deprotonation by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with electrophiles, such as alkyl halides, in an alkylation reaction. This is a common method for synthesizing more complex nitrile derivatives. The use of phase-transfer catalysis is often employed for such reactions to facilitate the interaction between a water-soluble base and an organic-soluble substrate. orgsyn.orgnih.gov

Kinetic Studies and Determination of Rate Laws

Kinetic studies are crucial for understanding reaction rates and elucidating mechanisms. The rate law for a reaction, which expresses the relationship between the rate of reaction and the concentration of reactants, must be determined experimentally. libretexts.org For reactions involving this compound, the rate law would depend on the specific transformation.

Zero-order: The rate is independent of the reactant's concentration.

First-order: The rate is directly proportional to the reactant's concentration. libretexts.org

Second-order: The rate is proportional to the square of the reactant's concentration or the product of the concentrations of two reactants. libretexts.orglibretexts.org

A kinetic study on the related reaction of 2-phenylpropionitrile with 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis (PTC) revealed a complex mechanism. nih.gov The data suggested an interfacial mechanism where the nitrile is deprotonated at the interface between the organic and aqueous phases. nih.gov The rate of such reactions can be influenced by the concentrations of the substrate, the reagent, the catalyst, and the base.

| Experiment | Initial [Nitrile] (M) | Initial [Alkyl Halide] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

Investigation of Reactive Intermediates and Transition States

Most chemical reactions proceed through one or more transient species known as reactive intermediates. allen.in These high-energy, short-lived molecules are not present in the reactants or final products. scribd.com Key intermediates in reactions of this compound include carbanions, imine anions, and tetrahedral intermediates.

Carbanions: In base-catalyzed reactions like alkylation, the abstraction of the alpha-proton results in a carbanion. This intermediate is stabilized by the electron-withdrawing nature of the adjacent nitrile group, which can delocalize the negative charge through resonance.

Imine Anions: During the reduction of the nitrile group with reagents like LiAlH₄, the nucleophilic addition of a hydride ion leads to the formation of an imine anion intermediate. libretexts.org This species is highly reactive and undergoes a second hydride addition to complete the reduction.

Tetrahedral Intermediates: The hydrolysis of the nitrile group involves intermediates where the central carbon atom transitions from sp hybridization to sp² and finally to sp³ hybridization. In nucleophilic substitution reactions, tetrahedral intermediates can be formed, although their stability and the concerted or stepwise nature of the mechanism can vary. nih.gov For example, the attack of water or hydroxide on the nitrile carbon forms a tetrahedral intermediate.

Transition states represent the highest energy point along the reaction coordinate between reactants and intermediates or products. They are fleeting arrangements of atoms that cannot be isolated. scribd.com Computational chemistry is often used to model the structure and energy of transition states, providing insight into the reaction's activation energy. For instance, in the Sₙ2 alkylation of the nitrile-derived carbanion, the transition state would involve the simultaneous formation of a new carbon-carbon bond and the breaking of the carbon-halogen bond.

Solvent Effects and Catalysis in Reaction Pathways

The choice of solvent can significantly influence reaction rates and even alter the reaction mechanism. chemrxiv.orgnih.gov Solvent properties such as polarity, proticity, and dielectric constant can stabilize or destabilize reactants, intermediates, and transition states to different extents. chemrxiv.org

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds and are effective at solvating both cations and anions. They can participate in reactions, as seen in the hydrolysis of nitriles.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess dipoles but lack acidic protons. They are good at solvating cations but less so for anions. This can enhance the reactivity of anionic nucleophiles, making them suitable for reactions involving the carbanion of this compound.

Nonpolar Solvents (e.g., toluene (B28343), hexane): These are often used when reactants are nonpolar and to avoid interaction with reactive intermediates.

| Reaction Type | Transition State Polarity (vs. Reactants) | Effect of Increasing Solvent Polarity |

|---|---|---|

| Formation of more charged species | More polar | Rate increases |

| Dispersion of charge | Less polar | Rate decreases |

| Reaction of neutral species to form neutral products | Varies | Small effect |

Catalysis plays a pivotal role in many transformations of this compound. Catalysts accelerate reactions without being consumed.

Acid/Base Catalysis: As discussed, the hydrolysis of the nitrile group is catalyzed by acids or bases.

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions between reactants in immiscible phases, such as the alkylation of the nitrile using an aqueous solution of sodium hydroxide and an organic solvent. nih.gov A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide or carbanion between the phases, facilitating the reaction. orgsyn.orgnih.gov

Lewis Acid Catalysis: Lewis acids can be used to activate the nitrile group towards nucleophilic attack by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the carbon. researchgate.net This is a common strategy in various organic syntheses involving nitriles.

Applications of 2 4 Benzyloxy Phenyl Propanenitrile As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The structure of 2-(4-(benzyloxy)phenyl)propanenitrile, which combines a protected phenol (B47542), a nitrile group, and a carbon backbone capable of forming a chiral center, makes it a valuable component in multistep synthetic pathways.

As a Chiral Scaffold in Multistep Syntheses

In asymmetric synthesis, where the three-dimensional arrangement of atoms is critical, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnumberanalytics.com These auxiliaries are temporarily incorporated into a molecule to direct the formation of a specific stereoisomer. wikipedia.org The this compound structure is well-suited to function as a chiral scaffold.

The carbon atom adjacent to the nitrile and phenyl groups is a prochiral center. Through strategic chemical manipulation, such as the use of chiral auxiliaries or enantioselective catalysis, this center can be transformed into a specific stereocenter. numberanalytics.com The benzyloxy group serves as a robust protecting group for the phenol, preventing unwanted reactions, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further elaboration. This allows chemists to build complex, enantiomerically pure molecules where the stereochemistry is set early in the synthesis using this scaffold.

Key Synthetic Transformations:

| Feature | Transformation | Application |

|---|---|---|

| Nitrile Group (-CN) | Hydrolysis to Carboxylic Acid (-COOH) | Peptide synthesis, formation of esters and amides |

| Nitrile Group (-CN) | Reduction to Amine (-CH₂NH₂) | Formation of N-heterocycles, amide coupling |

Incorporation into Macrocyclic and Heterocyclic Systems

The synthesis of macrocycles and heterocycles is fundamental to organic and medicinal chemistry, as these structures are common in natural products and pharmaceuticals. researchgate.netgoogle.com this compound provides key reactive sites that facilitate its incorporation into these complex ring systems.

Heterocyclic Synthesis: The nitrile functional group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net Through reactions like cyclocondensation with other bifunctional molecules, the nitrile can be transformed into rings such as:

Pyrimidines

Imidazoles

Thiazoles

Oxazoles

These heterocyclic cores are prevalent in a vast array of biologically active compounds. researchgate.net

Macrocyclic Synthesis: The phenyl ring of the molecule can be functionalized to serve as an anchor point in the construction of macrocycles. google.com Techniques such as cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) can be used to link the benzyloxyphenyl unit to other fragments, forming the large-ring structure characteristic of macrocycles. The benzyloxy group can also be removed later in the synthesis to reveal a phenol, providing an additional site for intramolecular cyclization or modification.

Role as a Precursor in Medicinal Chemistry Research

The structural motifs present in this compound are of significant interest in drug discovery due to their favorable interactions with biological targets.

Design and Synthesis of Novel Pharmacophore Scaffolds

A pharmacophore is an ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target. arxiv.org The benzyloxyphenyl moiety is a recognized pharmacophore that has been identified as a key structural unit for modulating biological activity. nih.govnih.gov This feature is present in a variety of bioactive compounds, including inhibitors of monoamine oxidase (MAO), an important enzyme in neuroscience. nih.govresearchgate.net

Researchers utilize this compound as a foundational scaffold. By keeping the benzyloxyphenyl core constant, chemists can systematically modify other parts of the molecule, such as the nitrile group, to create a library of new compounds. mdpi.com This approach allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in the drug design process. nih.gov

Precursor to Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Structures

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that are key regulators of lipid and glucose metabolism. nih.gov As such, they are important therapeutic targets for metabolic disorders. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. nih.gov

The benzyloxy-phenyl structural unit is a critical component in the design of potent and selective PPAR ligands. nih.gov For example, a series of 1,4-benzyloxybenzylsulfanylaryl carboxylic acids were found to be highly selective agonists for PPARδ. nih.gov Similarly, heterocyclic structures containing this moiety have been investigated as PPAR ligands. mdpi.com this compound serves as a readily available starting material for the synthesis of the benzyloxy-phenyl fragment that forms the core of these advanced PPAR modulators.

Exploration in the Development of Other Biologically Relevant Molecular Architectures

The utility of this compound extends beyond the aforementioned areas. The 2-phenylacetonitrile (B1602554) framework is a recurring motif in a range of biologically active molecules. researchgate.net The compound is a valuable building block in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govbohrium.com This efficiency is highly advantageous in generating diverse chemical libraries for high-throughput screening in drug discovery. nih.gov

The combination of a protected phenol, an aromatic ring, and a reactive nitrile group makes this compound a versatile precursor for synthesizing molecules targeting a wide range of biological pathways, contributing to the ongoing search for new therapeutic agents. mdpi.com

Development of Chemical Libraries and Diversity-Oriented Synthesis

The strategic use of versatile building blocks is fundamental to the successful implementation of diversity-oriented synthesis (DOS), a powerful approach for the creation of structurally diverse and complex small molecule libraries. cam.ac.uk These libraries are instrumental in high-throughput screening campaigns aimed at the discovery of novel bioactive compounds. nih.gov While direct and extensive research on the application of this compound in large-scale chemical library synthesis is not widely documented in publicly available literature, its structural features suggest its potential as a valuable scaffold for generating molecular diversity.

The 2-arylpropanenitrile motif serves as a key starting point for the construction of a variety of heterocyclic systems. The nitrile functionality, in conjunction with the benzylic proton, provides reactive handles for a range of chemical transformations. For instance, the nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. rsc.org

Furthermore, the benzyloxy group on the phenyl ring introduces another layer of potential for diversification. The benzyl (B1604629) ether can be cleaved under various conditions to reveal a phenol, which can then be functionalized with a wide array of substituents. This deprotection-functionalization sequence significantly expands the chemical space that can be explored from a single core structure. The phenyl ring itself can also be subject to electrophilic aromatic substitution to introduce additional diversity elements, although this is generally less common in the later stages of library synthesis.

The table below illustrates a hypothetical diversification strategy for this compound, showcasing the potential for creating a library of related but structurally distinct compounds.

| Compound Name | Core Scaffold | Potential Diversification Points | Resulting Compound Class |

|---|---|---|---|

| This compound | Arylpropanenitrile | Nitrile group, Benzylic position, Phenyl ring, Benzyl ether | Starting Material |

| Substituted Tetrazoles | Arylpropanenitrile | [2+3] cycloaddition of the nitrile with an azide | Heterocycle |

| Substituted Pyrimidines | Arylpropanenitrile | Condensation of the nitrile with a dinucleophile | Heterocycle |

| 2-(4-Hydroxyphenyl)propanenitrile (B8801638) Derivatives | Arylpropanenitrile | Cleavage of the benzyl ether and subsequent alkylation/acylation of the phenol | Functionalized Phenols |

| α-Substituted Arylpropanenitriles | Arylpropanenitrile | Alkylation/acylation at the benzylic position | Quaternary Nitriles |

This theoretical framework highlights how this compound could be a valuable tool for medicinal chemists engaged in the design and synthesis of novel compound libraries for drug discovery and chemical biology. The ability to generate significant molecular diversity from a single, readily accessible starting material is a key principle of modern drug discovery efforts.

Advanced Characterization and Spectroscopic Analysis of 2 4 Benzyloxy Phenyl Propanenitrile and Its Derivatives

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic techniques are paramount in unequivocally determining the molecular structure of organic compounds. For 2-(4-(benzyloxy)phenyl)propanenitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of its atomic connectivity and molecular formula.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

Advanced NMR spectroscopy, particularly two-dimensional (2D) techniques, is indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing through-bond and through-space correlations. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular puzzle of this compound. sdsu.eduyoutube.comgithub.ioemerypharma.com

A COSY spectrum reveals proton-proton coupling networks within the molecule. For this compound, this would confirm the connectivity within the ethyl group attached to the nitrile and the spin systems of the two aromatic rings. The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. Finally, the HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule, such as linking the benzyloxy group to the phenylpropanenitrile moiety. youtube.com

Illustrative ¹H and ¹³C NMR Data for this compound:

| Atom Position | ¹H Chemical Shift (ppm, illustrative) | ¹³C Chemical Shift (ppm, illustrative) | Key HMBC Correlations (¹H → ¹³C, illustrative) |

| -CH(CN)- | 4.1 (quartet) | 35.0 | C=N, Ar-C (ipso), Ar-C (ortho) |

| -CH₃ | 1.6 (doublet) | 20.0 | -CH(CN)-, Ar-C (ipso) |

| -O-CH₂-Ph | 5.1 (singlet) | 70.0 | Ar-C (ipso, benzyloxy), Ph-C (ipso) |

| Aromatic H (ortho to O) | 7.0 (doublet) | 115.0 | Ar-C (ipso), Ar-C (meta) |

| Aromatic H (meta to O) | 7.3 (doublet) | 128.0 | Ar-C (ortho), Ar-C (ipso, propanenitrile) |

| Phenyl H (benzyl) | 7.4 (multiplet) | 127.5, 128.5, 136.0 | -O-CH₂- |

| C=N | - | 120.0 | -CH(CN)-, -CH₃ |

Note: The data in this table is illustrative and based on typical chemical shifts for similar structural motifs.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. nih.govmdpi.com For crystalline samples of this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR could be used to study polymorphism and to determine the number of crystallographically inequivalent molecules in the unit cell. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₁₅NO), the expected exact mass of the molecular ion [M+H]⁺ would be precisely determined, allowing for confirmation of its molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecular structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern is a fingerprint of the molecule and can be used to confirm its structure.

Predicted Key Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Fragmentation Description | Fragment Ion (m/z, predicted) |

| 238.1232 ([M+H]⁺) | Loss of the benzyl (B1604629) group (C₇H₇) | 147.0657 |

| 238.1232 ([M+H]⁺) | Cleavage of the ether bond to form the benzyl cation (C₇H₇⁺) | 91.0548 |

| 238.1232 ([M+H]⁺) | Loss of hydrogen cyanide (HCN) from the propanenitrile side chain | 211.1126 |

Note: The m/z values are calculated based on the elemental composition of the predicted fragments.

The fragmentation would likely be dominated by the cleavage of the benzylic ether bond, which is a common and favorable fragmentation pathway. libretexts.orgchemguide.co.ukwhitman.eduwvu.edumiamioh.edu

Vibrational Spectroscopy for Conformational Analysis and Functional Group Identification (IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational analysis. upi.eduglobalresearchonline.netresearchgate.net The vibrational modes of the molecule are sensitive to its geometry and bonding.

For this compound, the FTIR and Raman spectra would show characteristic bands for the nitrile group (C≡N stretch), the aromatic rings (C=C stretching and C-H bending), the ether linkage (C-O-C stretch), and the aliphatic C-H bonds.

Illustrative Vibrational Frequencies for Key Functional Groups:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, illustrative) |

| -C≡N | Stretching | 2240 - 2260 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Out-of-plane bending | 690 - 900 |

| C-O-C (ether) | Asymmetric stretching | 1200 - 1275 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

Note: This data is illustrative and based on standard group frequency charts. nih.govthermofisher.com

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, which can also provide insights into the preferred conformation of the molecule in the solid state or in solution.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

Hypothetical Crystallographic Data Table:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.0 |

| Volume (ų) | 1295 |

| Z | 4 |

| Calculated Density | 1.22 g/cm³ |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Isotopic Labeling Studies for Mechanistic Investigations and Analytical Method Development (e.g., using ³H, ¹⁴C, D² as internal standards)

Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (D or ²H), or carbon-12 (¹²C) with carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C). scripps.edu These isotopically labeled molecules can be used as internal standards in quantitative analytical methods, such as mass spectrometry, to improve accuracy and precision. scispace.comnih.govmedchemexpress.comresearchgate.netlumiprobe.com

For this compound, a deuterated analog (e.g., with deuterium atoms on the benzyl group or the phenyl ring) could be synthesized and used as an internal standard for its quantification in complex matrices. Furthermore, isotopic labeling can be employed in mechanistic studies to trace the fate of atoms or functional groups during a chemical reaction or metabolic process. x-chemrx.comnih.gov

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Circular Dichroism)

Since this compound possesses a stereocenter at the carbon atom bearing the nitrile group, it exists as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying these chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com

The CD spectrum of each enantiomer of this compound would be a mirror image of the other. This property allows for the determination of the enantiomeric excess (ee) of a mixture of the two enantiomers. nih.govacs.orgnih.gov By comparing the CD signal of a sample of unknown enantiomeric composition to that of a pure enantiomer, the ee can be quantified. nih.govunits.itchemrxiv.orgkit.edu The sign and magnitude of the Cotton effects in the CD spectrum are related to the absolute configuration of the enantiomers. rsc.org

Illustrative Chiroptical Data:

| Enantiomer | Wavelength (nm, illustrative) | Molar Ellipticity (deg·cm²/dmol, illustrative) |

| (R)-isomer | 220 | +15000 |

| (R)-isomer | 275 | -2000 |

| (S)-isomer | 220 | -15000 |

| (S)-isomer | 275 | +2000 |

Note: The data in this table is hypothetical and illustrates the expected mirror-image relationship in the CD spectra of enantiomers.

Computational and Theoretical Studies of 2 4 Benzyloxy Phenyl Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of 2-(4-(benzyloxy)phenyl)propanenitrile. These calculations provide a detailed picture of the molecule's orbitals and how they influence its chemical behavior.

DFT calculations are a cornerstone of modern computational chemistry for studying the electronic structure of molecules. For a molecule like this compound, a common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. ijcce.ac.irnih.gov

The electronic properties are primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy-phenyl moiety, while the LUMO is likely distributed over the phenylpropanenitrile part of the molecule, influenced by the electron-withdrawing nature of the nitrile group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | ~ 3.85 eV | Measure of electron-attracting power |

| Chemical Hardness (η) | ~ 2.65 eV | Resistance to change in electron distribution |

Note: The values presented in this table are representative and would be precisely determined through specific DFT calculations.

DFT calculations are also highly effective in predicting spectroscopic parameters, which can be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. For this compound, characteristic vibrational modes would include the C≡N stretching of the nitrile group (predicted around 2240-2260 cm⁻¹), C-O-C stretching of the ether linkage, and various C-H and C=C stretching and bending modes of the aromatic rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov This is invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. Predictions for this compound would show distinct signals for the protons and carbons of the benzyl (B1604629) group, the substituted phenyl ring, and the propanenitrile side chain.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C≡N stretching | 2260 - 2240 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-O-C asymmetric stretching | 1250 - 1200 |

Note: These are predicted ranges and require scaling factors for direct comparison with experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. tandfonline.com For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are essential for exploring its conformational landscape and understanding intermolecular interactions.

MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions. These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a solvent or in the solid state) and the energy barriers between different conformational states. Key flexible regions in this compound include the C-O-C ether linkage and the C-C bond connecting the phenyl ring to the propanenitrile group.

Furthermore, MD simulations can provide insights into how molecules of this compound interact with each other. This includes studying potential π-π stacking interactions between the aromatic rings and dipole-dipole interactions involving the polar nitrile group. Understanding these interactions is crucial for predicting macroscopic properties such as solubility and crystal packing. acs.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

For this compound, the nitrile group is a key reactive site. DFT calculations can be used to model reactions such as the hydrolysis of the nitrile to an amide or a carboxylic acid, or its reduction to an amine. These calculations would involve locating the transition state for each step of the reaction and calculating the activation energy, which determines the reaction rate. researchgate.net For instance, in a base-catalyzed hydrolysis, the computational model would detail the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon and the subsequent proton transfer steps. acs.org

By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined. This information is invaluable for understanding the chemical stability of the compound and for designing synthetic routes. nih.govresearchgate.net

Rational Design of Derivatives based on Structure-Reactivity Relationships

The insights gained from computational studies can be leveraged for the rational design of new derivatives of this compound with desired properties. This approach, often used in drug discovery and materials science, relies on establishing a quantitative structure-activity relationship (QSAR) or a structure-property relationship. patsnap.comnih.gov

Computational tools can be used to systematically modify the structure of the parent molecule and predict how these changes will affect its properties. For example, substituents could be added to the aromatic rings to alter the electronic properties (HOMO-LUMO gap, dipole moment) and, consequently, the reactivity or biological activity of the molecule. By calculating the properties of a library of virtual compounds, it is possible to identify promising candidates for synthesis and experimental testing. openmedicinalchemistryjournal.combeilstein-journals.org

For instance, if the goal is to increase the molecule's nucleophilicity, electron-donating groups could be added to the phenyl rings. DFT calculations could then quantify the effect of these modifications on the molecule's HOMO energy and other reactivity descriptors. This in silico screening process can significantly accelerate the discovery of new compounds with enhanced characteristics, reducing the time and cost associated with experimental work. researchgate.net

Future Directions and Emerging Research Avenues for 2 4 Benzyloxy Phenyl Propanenitrile

Development of Novel Catalytic Methods for its Synthesis and Transformation

The synthesis of nitriles has been a long-standing area of focus in organic chemistry, with recent efforts geared towards greener and more efficient catalytic systems. nih.gov For 2-(4-(benzyloxy)phenyl)propanenitrile, future research will likely concentrate on moving beyond traditional synthetic methods that may involve harsh conditions or stoichiometric reagents.

Key areas of development include:

Biocatalysis : The use of enzymes, such as aldoxime dehydratases, presents a sustainable alternative for nitrile synthesis. mdpi.com These enzymes can operate under mild aqueous conditions, offering a cyanide-free route that starts from aldoximes. nih.gov Research could focus on identifying or engineering specific enzymes that exhibit high selectivity and efficiency for the synthesis of this compound and its analogs.

Organocatalysis : Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the atroposelective synthesis of axially chiral benzonitriles through dynamic kinetic resolution. nih.govresearchgate.net This approach could be adapted to control the stereochemistry at the benzylic carbon of this compound, providing enantiomerically pure forms of the compound which are crucial for pharmaceutical applications.

Heterogeneous Catalysis : The development of magnetically recyclable nanocatalysts, such as ceric ammonium (B1175870) nitrate (B79036) immobilized on functionalized nanoparticles, offers a pathway for sustainable chemical transformations. acs.org Such catalysts could be designed for specific transformations of the nitrile or benzene (B151609) ring, allowing for easy separation and reuse, thereby reducing waste and cost. acs.org The application of solid acid catalysts, like Lewis acids supported on materials such as SBA-15, could also provide environmentally benign alternatives to homogeneous catalysts for transformations involving the aromatic ring. researchgate.net

| Catalytic Approach | Key Features | Potential Application for this compound | References |

|---|---|---|---|

| Biocatalysis (e.g., Aldoxime Dehydratases) | Mild reaction conditions, cyanide-free, sustainable. | Green synthesis of the parent compound. | nih.govmdpi.com |

| Organocatalysis (e.g., N-Heterocyclic Carbenes) | Enantioselective synthesis, metal-free. | Production of specific stereoisomers (enantiopure forms). | nih.govresearchgate.net |

| Heterogeneous Nanocatalysis | High activity, catalyst recyclability, enhanced stability. | Sustainable transformations (e.g., formylation, alkylation). | acs.orgresearchgate.net |

Exploration of New Chemical Transformations for Broader Synthetic Utility

The nitrile functional group is exceptionally versatile, serving as a precursor to a wide range of other functionalities. nih.gov Future research will undoubtedly explore new transformations of this compound to expand its utility as a synthetic building block.

Promising avenues include:

Conversion to Bioisosteres : The nitrile group can be transformed into key functional groups like primary amines (via reduction), carboxylic acids (via hydrolysis), and amides. nih.gov These transformations would allow the compound to be used in the synthesis of a diverse library of molecules with potential biological activity.

Cycloaddition Reactions : Similar to other donor-acceptor systems, the propanenitrile framework could participate in formal [3+n]-cycloaddition reactions when activated by Lewis acids. researchgate.net This could lead to the formation of complex annulated systems, providing rapid access to novel heterocyclic scaffolds.

Functionalization of the Aromatic Core : The benzyloxyphenyl group provides two sites for further modification. The benzyl (B1604629) protecting group can be removed to reveal a phenol (B47542), which can then be alkylated, acylated, or used in coupling reactions. The phenyl ring itself can undergo electrophilic substitution to introduce additional functional groups, further diversifying the molecular architecture.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of chemistry and artificial intelligence (AI) is revolutionizing how chemical research is conducted. youtube.com AI and machine learning (ML) are powerful tools that can accelerate the discovery and optimization of synthetic routes and reactions. chemcopilot.comdigitellinc.com

For this compound, AI can be applied in several ways:

Retrosynthetic Analysis : AI-driven retrosynthesis platforms can automatically learn from vast datasets of chemical reactions to propose novel and efficient synthetic pathways to the target molecule and its derivatives. engineering.org.cn This can help chemists design more optimal routes, bypassing traditional, less efficient methods.

Forward Reaction Prediction : ML models can predict the likely products, yields, and even side products of a given reaction. nih.govspecialchem.com This is particularly valuable when exploring new, untested transformations of this compound, allowing researchers to prioritize experiments with the highest probability of success and anticipate potential impurities. chemcopilot.commit.edu

Optimization of Reaction Conditions : AI algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst choice. chemcopilot.com By analyzing complex interactions between variables, these tools can identify the optimal conditions to maximize yield and minimize by-products, reducing the time and resources spent on experimental screening.

| AI/ML Application | Function | Impact on Research of this compound | References |

|---|---|---|---|

| Retrosynthesis Prediction | Proposes synthetic routes by working backward from the target molecule. | Accelerates the design of efficient syntheses for the compound and its analogs. | engineering.org.cn |

| Forward Reaction Prediction | Predicts the outcome of a reaction given the reactants and conditions. | Validates proposed synthetic steps and identifies potential side reactions. | nih.gov |

| Reaction Optimization | Identifies optimal reaction conditions (temperature, solvent, etc.). | Improves reaction yields and purity, reducing experimental effort. | chemcopilot.com |

Applications in Materials Science and Polymer Chemistry

While much of the focus on nitrile-containing compounds is in pharmaceuticals and fine chemicals, they also play a role in materials science. nih.govmdpi.com The unique structure of this compound suggests potential applications in the development of advanced materials.

Future research could explore:

Monomer for Specialty Polymers : The nitrile group can participate in polymerization reactions. Derivatives of this compound could be investigated as monomers for the synthesis of specialty polymers. The rigid aromatic rings could impart high thermal stability, while the polar nitrile group could enhance dielectric properties, making such polymers suitable for applications in electronics.

Liquid Crystal Development : The benzyloxyphenyl moiety is a component of some liquid crystalline compounds. nih.gov The rod-like structure of this compound and its derivatives could be exploited to design new liquid crystals with specific phase behaviors and electro-optical properties.

Additives and Polymer Modifiers : The compound could serve as an additive to modify the properties of existing polymers. For example, its aromatic structure might enhance the thermal stability or UV resistance of materials like polysulfones or polycarbonates. nih.gov Its antioxidant potential, similar to other sterically hindered phenols, could also be explored. wikipedia.org

Expansion of its Utility in Target-Oriented Synthesis and Natural Product Analog Development

Natural products (NPs) are a cornerstone of drug discovery, and the synthesis of their analogs is a key strategy for developing new therapeutics with improved properties. nih.govnih.gov The scaffold of this compound makes it a promising starting point for the synthesis of complex molecular targets.

Key opportunities include:

Versatile Building Block : The compound can serve as a versatile building block in the total synthesis of natural products that contain a substituted phenylpropane or benzyloxyphenyl core. Its functional groups can be strategically manipulated to construct the more complex architecture of the target molecule.

Natural Product Analog Libraries : There is a significant opportunity to use this compound as a scaffold to generate focused libraries of natural product analogs. nih.gov By varying the substituents on the aromatic ring and transforming the nitrile group, chemists can create a diverse set of molecules for biological screening. This approach allows for the systematic exploration of structure-activity relationships.

Pharmacophore Mimicry : The benzyloxy moiety is a recognized pharmacophore in certain classes of bioactive molecules, including monoamine oxidase (MAO) inhibitors used for neurological disorders. nih.gov This suggests that derivatives of this compound could be designed as mimics of existing drugs or natural products to explore new therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 2-(4-(Benzyloxy)phenyl)propanenitrile, and how can purity be validated?

Methodological Answer: The compound can be synthesized via condensation reactions using aromatic aldehydes and nitrile-containing intermediates. For example, a method analogous to Hanna et al. (2012) involves reacting 4-benzyloxybenzaldehyde with propanenitrile derivatives under acidic or basic catalysis . Purification techniques such as column chromatography (using silica gel) or recrystallization (from ethanol/water mixtures) are critical for achieving >97% purity, as validated by GC or HPLC . Structural confirmation requires H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry and bond configurations. For related nitriles, Kenawi et al. (2006) used single-crystal X-ray diffraction to confirm the anti-conformation of analogous propanenitrile derivatives . Complementary techniques include IR spectroscopy (to confirm nitrile C≡N stretches at ~2200–2250 cm) and H NMR (to identify benzyloxy proton signals at δ 5.0–5.2 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: For assessing bioactivity, consider enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) or cell-based models. Wiesner et al. (2003) used Plasmodium falciparum cultures to test antimalarial activity of structurally similar compounds, while Shattat et al. (2011) evaluated hypolipidemic effects in rat hepatocytes . Dose-response curves (IC/EC) and cytotoxicity profiling (via MTT assays) are essential for specificity validation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Density functional theory (DFT) calculations can optimize the compound’s geometry and electronic properties, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. For example, Kozísek et al. (2004) analyzed charge density distributions in Ni(II) complexes to explain reactivity patterns, a approach applicable to nitrile derivatives . Molecular dynamics simulations (e.g., GROMACS) further assess stability of ligand-target complexes under physiological conditions .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., pH, solvent) or compound purity. To resolve these:

- Replicate experiments under standardized protocols (e.g., ATP-based luminescence for enzyme activity).

- Validate purity via LC-MS and control for stereochemical variations (e.g., enantiomeric separation by chiral HPLC) .

- Cross-reference with structural analogs; Grassi et al. (2013) demonstrated how minor substituent changes alter biological effects in neuroendocrine studies .

Q. What strategies are effective for studying metabolic stability and toxicity?

Methodological Answer:

- Metabolic Stability: Use liver microsomes (human/rat) to measure half-life () and identify metabolites via LC-MS/MS. Sharma et al. (2010) employed similar methods for nitroaromatic compounds .

- Toxicity: Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity. Safety data from analogous nitriles (e.g., hepatotoxicity in –8) highlight the need for glutathione depletion studies to assess nitrile bioactivation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.